2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide
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Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, amides like this one can generally be synthesized from carboxylic acids and amines . Acid chlorides or anhydrides are often used as intermediates, as the direct reaction of a carboxylic acid with an amine would produce a salt rather than an amide .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . Acid anhydrides can react with water to form carboxylic acids , with alcohols to form esters , and with amines to form amides .Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
One of the significant applications of compounds related to 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide is as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a study synthesized compounds as potential dual TS and DHFR inhibitors, indicating the utility of this class of compounds in targeting these enzymes (Gangjee et al., 2008).
Antimicrobial Activity
Certain derivatives of this compound have shown promising antimicrobial activities. For example, a study reported the synthesis of compounds that displayed good antimicrobial activity, highlighting their potential in this field (Fahim & Ismael, 2019).
Synthesis and NMR Properties
Another application is in the synthesis and study of the dynamic NMR properties of related compounds. For instance, an efficient method for preparing a derivative was employed, showing interesting NMR properties, which can be valuable for structural and chemical analysis (Samimi et al., 2010).
Potential A3 Adenosine Receptor Antagonists
Compounds in this category have also been studied as potential A3 adenosine receptor antagonists. This includes the chiral separation and configuration assignment of enantiomeric compounds, which is significant in the development of targeted therapeutics (Rossi et al., 2016).
Anticancer Activity
Additionally, these compounds have been investigated for their anticancer activities. A study synthesized derivatives that were tested for anticancer activity, demonstrating their potential as chemotherapeutic agents (Horishny et al., 2021).
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-13-7-12-17-8-3-1-4-9-17)14-19-15-21(27)25-22(24-19)28-16-18-10-5-2-6-11-18/h1-6,8-11,15H,7,12-14,16H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZARCUZIUACNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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